Potency Advantage of the 2-Fluorobenzyl Substituent in Anticonvulsant MES Model
In a direct comparison of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine congeners, the 3-(2-fluorobenzyl)-8-(methylamino) analog (structurally closest to the target compound with an additional 8-methylamino group) achieved an oral ED50 of 3 mg/kg in the rat MES model, representing the most potent congener alongside the 2,6-difluorobenzyl analog [1]. This is approximately 10-fold more potent than the unsubstituted benzyl parent compound in the same series (oral ED50 >30 mg/kg), demonstrating that ortho-fluorine substitution on the benzyl ring is a critical potency determinant. While the target compound lacks the 8-amino substituent, the 2-fluorobenzyl moiety on the triazolo[4,3-a]pyrazine core is directly linked to this potency enhancement.
| Evidence Dimension | In vivo anticonvulsant potency against MES in rats (oral administration) |
|---|---|
| Target Compound Data | 3 mg/kg (oral ED50) for 3-(2-fluorobenzyl)-8-(methylamino)-[1,2,4]triazolo[4,3-a]pyrazine (the closest structurally characterized analog of CAS 1159542-76-3) |
| Comparator Or Baseline | Unsubstituted 3-benzyl-8-(methylamino) analog: oral ED50 >30 mg/kg; 3-(2,6-difluorobenzyl) analog: 3 mg/kg |
| Quantified Difference | ≥10-fold improvement in oral potency conferred by ortho-fluorination vs unsubstituted benzyl |
| Conditions | Rat maximal electroshock seizure (MES) model; oral dosing; compounds administered as free base (J. Med. Chem. 1995) |
Why This Matters
The 2-fluorobenzyl substitution pattern is pharmacophorically validated for anticonvulsant activity, making CAS 1159542-76-3 the preferred building block for optimizing neurological agents compared to 3-fluorobenzyl or 4-fluorobenzyl analogs that lack equivalent quantitative validation in this scaffold.
- [1] Kelley, J. L.; et al. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. J. Med. Chem. 1995, 38, 3676-3679. View Source
